3-(7-Methoxy-1,3-benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole
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Overview
Description
3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE is a complex organic compound that features a benzodioxole moiety and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the methoxylation of catechol derivatives.
Construction of the Oxazole Ring: This step often involves cyclization reactions using appropriate precursors such as amino alcohols and carboxylic acids.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the oxazole ring under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with benzodioxole and oxazole moieties are often studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the oxazole ring could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1,2-OXAZOLE: Lacks the methoxy groups, which may affect its biological activity.
5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1,2-OXAZOLE: Similar structure but different substitution pattern.
Uniqueness
The presence of methoxy groups in 3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE may enhance its solubility and ability to interact with biological targets, making it unique compared to its analogs.
Properties
Molecular Formula |
C20H19NO7 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-(7-methoxy-1,3-benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C20H19NO7/c1-22-15-4-11(5-17-19(15)26-9-24-17)3-13-8-14(21-28-13)12-6-16(23-2)20-18(7-12)25-10-27-20/h4-7,13H,3,8-10H2,1-2H3 |
InChI Key |
ONHGPOLTKSDTPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)C4=CC5=C(C(=C4)OC)OCO5 |
Origin of Product |
United States |
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